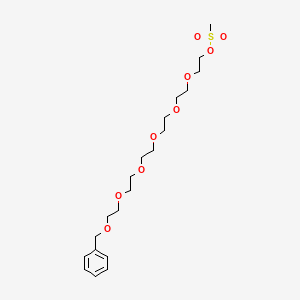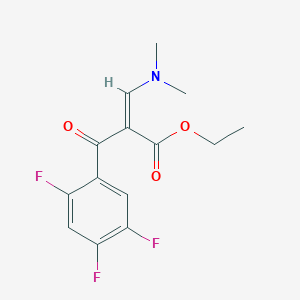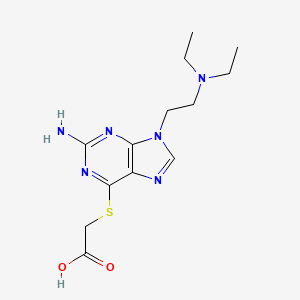
1-Chloro-4-(2,2,2-trichloroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンは、分子式C8H6Cl4を持つ有機化合物です。パラ位に塩素原子とトリクロロエチル基が置換されたベンゼンの誘導体です。
製造方法
合成経路と反応条件
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンは、いくつかの方法で合成することができます。一般的な方法の1つは、4-エチルベンゼンの塩素化に続いて、トリクロロエチル基を導入するためにさらに塩素化を行う方法です。この反応は通常、塩化鉄(III)などの触媒を必要とし、選択的な塩素化を確保するために制御された温度条件下で行われます。
工業生産方法
工業的な設定では、1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンの製造には、通常、大規模な塩素化プロセスが関与します。これらのプロセスでは、連続フロー反応器を使用して、反応条件と収率を一定に保ちます。高度な触媒と最適化された反応パラメータを使用することで、化合物の効率的な製造が保証されます。
化学反応解析
反応の種類
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンは、次のようなさまざまな化学反応を起こします。
置換反応: この化合物は、塩素原子が他の求核剤に置き換わる求核置換反応に参加することができます。
酸化反応: 対応する安息香酸誘導体を形成するために酸化することができます。
還元反応: トリクロロエチル基は、エチルベンゼン誘導体を形成するために還元することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、通常還流条件下で使用される水酸化ナトリウムまたは水酸化カリウムなどがあります。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: パラジウム炭素(Pd / C)を触媒として使用する触媒的水素化が一般的な方法です。
主要な生成物
置換: 生成物には、さまざまな置換ベンゼン誘導体が含まれます。
酸化: 主要な生成物は、安息香酸誘導体です。
還元: 主な生成物はエチルベンゼンです。
科学研究への応用
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンは、科学研究においていくつかの用途があります。
化学: より複雑な有機化合物の合成における中間体として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品の前駆体としての可能性を探求する研究が進行中です。
産業: 特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-ethylbenzene, followed by further chlorination to introduce the trichloroethyl group. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
1-Chloro-4-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The trichloroethyl group can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is ethylbenzene.
科学的研究の応用
1-Chloro-4-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンの作用機序には、求核剤と求電子剤との相互作用が関与します。塩素原子とトリクロロエチル基により、この化合物は求核置換反応と求電子性芳香族置換反応に対して反応性が高くなります。関与する分子標的と経路は、特定の反応と条件によって異なります。
類似の化合物との比較
類似の化合物
1-クロロ-4-(トリフルオロメチル)ベンゼン: 構造は似ていますが、トリクロロエチル基の代わりにトリフルオロメチル基が含まれています。
1,2-ジクロロ-4-(クロロメチル)ベンゼン: ベンゼン環にさらに塩素原子が含まれています。
1-クロロ-4-(2-ニトロエチル)ベンゼン: トリクロロエチル基の代わりにニトロエチル基を持っています。
独自性
1-クロロ-4-(2,2,2-トリクロロエチル)ベンゼンは、その特定の置換パターンとトリクロロエチル基の存在によりユニークです。これにより、特定の化学反応で特に反応性が高くなり、さまざまな化合物の合成における中間体として有用になります。
類似化合物との比較
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trichloroethyl group.
1,2-Dichloro-4-(chloromethyl)benzene: Contains additional chlorine atoms on the benzene ring.
1-Chloro-4-(2-nitroethyl)benzene: Has a nitroethyl group instead of a trichloroethyl group.
Uniqueness
1-Chloro-4-(2,2,2-trichloroethyl)benzene is unique due to its specific substitution pattern and the presence of the trichloroethyl group. This makes it particularly reactive in certain chemical reactions and useful as an intermediate in the synthesis of various compounds.
特性
CAS番号 |
3883-14-5 |
|---|---|
分子式 |
C8H6Cl4 |
分子量 |
243.9 g/mol |
IUPAC名 |
1-chloro-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
InChIキー |
JBAZZQADYIIBMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)

![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)

![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
